molecular formula C18H26O10 B159863 Benzyl beta-primeveroside CAS No. 130622-31-0

Benzyl beta-primeveroside

Cat. No. B159863
M. Wt: 402.4 g/mol
InChI Key: WOGBNISMMIOPAZ-NWQIESHVSA-N
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Description

Benzyl beta-primeveroside is a molecular entity focused on ‘small’ chemical compounds . It is a 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside in which the anomeric substituent is specified as benzyl .


Synthesis Analysis

Benzyl beta-primeveroside is synthesized by a unique disaccharide-specific glycosidase, β-primeverosidase, which is found in tea plants . This enzyme hydrolyzes aroma precursors of β-primeverosides to liberate various aroma compounds . The β-primeverosidase selectively recognizes the β-primeverosides as substrates and specifically hydrolyzes the β-glycosidic bond between the disaccharide and the aglycons .


Molecular Structure Analysis

The molecular formula of Benzyl beta-primeveroside is C18H26O10 . It has an average mass of 402.393 Da and a monoisotopic mass of 402.152588 Da .


Chemical Reactions Analysis

The β-primeverosidase enzyme hydrolyzes β-primeverosides to liberate a primeverose unit and aglycons . The stereochemistry for enzymatic hydrolysis of 2-phenylethyl β-primeveroside by the β-primeverosidase was followed by 1H-nuclear magnetic resonance spectroscopy, revealing that the enzyme hydrolyzes the β-primeveroside by a retaining mechanism .


Physical And Chemical Properties Analysis

The molecular formula of Benzyl beta-primeveroside is C18H26O10 . It has an average mass of 402.393 Da and a monoisotopic mass of 402.152588 Da .

Scientific Research Applications

Aroma Precursors in Plants

Benzyl beta-primeveroside, identified in various plants, plays a significant role as an aroma precursor. Studies have isolated it from jasmine flowers (Jasminum sambac) and tea leaves (Camellia sinensis), where it contributes to the characteristic scents by releasing aromatic volatiles upon enzymatic hydrolysis (Inagaki et al., 1995), (Guo et al., 1994), (Nishikitani et al., 1999).

Enzymatic Synthesis and Hydrolysis

The enzymatic synthesis and hydrolysis of Benzyl beta-primeveroside are crucial in releasing aroma compounds in tea leaves. β-Primeverosidase is a key enzyme that catalyzes this process, contributing to the distinctive flavors of oolong and black tea (Tsuruhami et al., 2005), (Mizutani et al., 2002).

Structural Studies

Studies have explored the crystal structures of β-primeverosidase in complex with disaccharide inhibitors, providing insights into its molecular architecture and substrate specificity. This research is significant for understanding how this enzyme contributes to volatile emissions in tea leaves (Saino et al., 2014).

Aroma Compound Synthesis

Benzyl beta-primeveroside is involved in the enzymatic synthesis of aroma compounds, such as the transfer reaction by Trichoderma longibrachiatum endoxylanase, creating various aroma compound xylosides (Kadi & Crouzet, 2006).

Future Directions

Benzyl beta-primeveroside is a key compound in the aroma formation of tea, especially oolong tea and black tea . Future research could focus on the roles of the β-primeverosidase in the defense mechanism in tea plants and the floral aroma formation during tea manufacturing process .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-phenylmethoxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O10/c19-10-7-26-17(15(23)12(10)20)27-8-11-13(21)14(22)16(24)18(28-11)25-6-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13-,14+,15-,16-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGBNISMMIOPAZ-NWQIESHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156646
Record name Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl beta-primeveroside

CAS RN

130622-31-0
Record name Benzyl β-primeveroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130622-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130622310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Luo, J Lin, W Cheng, Z Liu, T Yu, B Yang - Molecules, 2022 - mdpi.com
The rhizomes of Polygonatum sibiricum are commonly consumed as food and also used as medicine. However, the metabolic profile of P. sibiricum has not been fully revealed yet. …
Number of citations: 6 www.mdpi.com
L Zhang, X Yin, J Zhang, Y Wei, D Huo, C Ma… - Tree …, 2021 - academic.oup.com
… , and the differential metabolites arecaidine, benzyl beta-primeveroside and cepanone. The … with some metabolites, eg, arecaidine, benzyl beta-primeveroside and cepanone (r ≥ 0.8), …
Number of citations: 4 academic.oup.com
B Rutnakornpituk, J Jantrapirom… - Trends in …, 2023 - tis.wu.ac.th
In this work, total phenolics, total flavonoids, antioxidant activity, and acetylcholinesterase inhibition potency of Hapaline benthamiana schott are reported. In addition, the investigation …
Number of citations: 2 tis.wu.ac.th
AA Salim, N Bidin, AS Lafi, FZ Huyop - Materials & Design, 2017 - Elsevier
Natural cinnamon containing polyphenolic compound is well known for diverse biological activities, broad range of pharmacological and therapeutic properties. However, the potential …
Number of citations: 44 www.sciencedirect.com
F Hilmy, AS Jamil, MA Muchlisin - Proceedings of …, 2023 - conferences.uin-malang.ac.id
Clerodendrum inerme can potentially alleviate diabetes, but little is known about its molecular mechanisms. This study aimed to investigate the chemical compound of C. inerme and its …
Number of citations: 0 conferences.uin-malang.ac.id

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